molecular formula C22H18N4O2S B2657005 3-[(4-Aminophenyl)thio]-1-{4-[(E)-phenyldiazenyl]-phenyl}pyrrolidine-2,5-dione CAS No. 900607-46-7

3-[(4-Aminophenyl)thio]-1-{4-[(E)-phenyldiazenyl]-phenyl}pyrrolidine-2,5-dione

Cat. No. B2657005
CAS RN: 900607-46-7
M. Wt: 402.47
InChI Key: GAFJJSYOYXYHJG-OCOZRVBESA-N
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Description

3-[(4-Aminophenyl)thio]-1-{4-[(E)-phenyldiazenyl]-phenyl}pyrrolidine-2,5-dione, also known as AT-101, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a synthetic compound that was first synthesized in 2004 by scientists at Ascenta Therapeutics, a biopharmaceutical company.

Mechanism of Action

3-[(4-Aminophenyl)thio]-1-{4-[(E)-phenyldiazenyl]-phenyl}pyrrolidine-2,5-dione works by inhibiting the activity of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. These proteins are overexpressed in many types of cancer cells and are responsible for preventing apoptosis, which allows the cancer cells to survive and grow. By inhibiting the activity of these proteins, 3-[(4-Aminophenyl)thio]-1-{4-[(E)-phenyldiazenyl]-phenyl}pyrrolidine-2,5-dione induces apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
3-[(4-Aminophenyl)thio]-1-{4-[(E)-phenyldiazenyl]-phenyl}pyrrolidine-2,5-dione has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth and proliferation of cancer cells, and enhance the efficacy of chemotherapy and radiation therapy. It has also been shown to have anti-angiogenic effects, meaning that it can inhibit the formation of new blood vessels that are necessary for the growth and spread of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[(4-Aminophenyl)thio]-1-{4-[(E)-phenyldiazenyl]-phenyl}pyrrolidine-2,5-dione in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the biology of cancer cells and for testing new cancer therapies. However, one limitation of using 3-[(4-Aminophenyl)thio]-1-{4-[(E)-phenyldiazenyl]-phenyl}pyrrolidine-2,5-dione in lab experiments is that it can be difficult to work with due to its low solubility in water and other common solvents.

Future Directions

There are many potential future directions for research on 3-[(4-Aminophenyl)thio]-1-{4-[(E)-phenyldiazenyl]-phenyl}pyrrolidine-2,5-dione. One direction is to continue to study its potential therapeutic applications in cancer treatment, including its efficacy in combination with other cancer therapies. Another direction is to study its potential applications in other areas, such as neurodegenerative diseases and autoimmune disorders. Finally, further research is needed to develop more effective methods for delivering 3-[(4-Aminophenyl)thio]-1-{4-[(E)-phenyldiazenyl]-phenyl}pyrrolidine-2,5-dione to cancer cells, as well as to address its limitations in terms of solubility and bioavailability.

Synthesis Methods

The synthesis of 3-[(4-Aminophenyl)thio]-1-{4-[(E)-phenyldiazenyl]-phenyl}pyrrolidine-2,5-dione involves a series of chemical reactions that result in the formation of the final product. The starting material for the synthesis is 4-nitrobenzene sulfonamide, which is then converted to the corresponding amine using a reducing agent. The amine is then reacted with an aldehyde to form an imine, which is subsequently reduced to the corresponding amine. The amine is then reacted with a ketone to form the final product, 3-[(4-Aminophenyl)thio]-1-{4-[(E)-phenyldiazenyl]-phenyl}pyrrolidine-2,5-dione.

Scientific Research Applications

3-[(4-Aminophenyl)thio]-1-{4-[(E)-phenyldiazenyl]-phenyl}pyrrolidine-2,5-dione has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to induce apoptosis, or programmed cell death, in cancer cells by inhibiting the activity of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. This makes it a promising candidate for the treatment of various types of cancer, including breast cancer, lung cancer, and prostate cancer.

properties

IUPAC Name

3-(4-aminophenyl)sulfanyl-1-(4-phenyldiazenylphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O2S/c23-15-6-12-19(13-7-15)29-20-14-21(27)26(22(20)28)18-10-8-17(9-11-18)25-24-16-4-2-1-3-5-16/h1-13,20H,14,23H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAFJJSYOYXYHJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)N=NC3=CC=CC=C3)SC4=CC=C(C=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901038370
Record name 2,5-Pyrrolidinedione, 3-[(4-aminophenyl)thio]-1-[4-(2-phenyldiazenyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901038370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

900607-46-7
Record name 2,5-Pyrrolidinedione, 3-[(4-aminophenyl)thio]-1-[4-(2-phenyldiazenyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901038370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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